molecular formula C10H14ClN3O B13869786 1-(6-Chloro-5-methoxypyridin-2-yl)piperazine

1-(6-Chloro-5-methoxypyridin-2-yl)piperazine

Cat. No.: B13869786
M. Wt: 227.69 g/mol
InChI Key: TVZIYEDUSCZFPV-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-methoxypyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with a 6-chloro-5-methoxypyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-5-methoxypyridin-2-yl)piperazine typically involves the reaction of 6-chloro-5-methoxypyridine with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom on the pyridine ring is replaced by the piperazine moiety. This reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-5-methoxypyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

1-(6-Chloro-5-methoxypyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-methoxypyridin-2-yl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(6-Methoxypyridin-2-yl)piperazine
  • 1-(6-Chloropyridin-2-yl)piperazine
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide

Comparison: 1-(6-Chloro-5-methoxypyridin-2-yl)piperazine is unique due to the presence of both chloro and methoxy substituents on the pyridine ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

1-(6-chloro-5-methoxypyridin-2-yl)piperazine

InChI

InChI=1S/C10H14ClN3O/c1-15-8-2-3-9(13-10(8)11)14-6-4-12-5-7-14/h2-3,12H,4-7H2,1H3

InChI Key

TVZIYEDUSCZFPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)N2CCNCC2)Cl

Origin of Product

United States

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